molecular formula C23H36NaO7 B001057 Pravastatine sodique CAS No. 81131-70-6

Pravastatine sodique

Numéro de catalogue: B001057
Numéro CAS: 81131-70-6
Poids moléculaire: 447.5 g/mol
Clé InChI: RNAREGLVKQKRSG-IYNICTALSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La pravastatine sodique est un composé hypolipidémiant appartenant à la classe des statines, qui sont des inhibiteurs compétitifs de l'enzyme hydroxymethylglutaryl-CoA (HMG-CoA) réductase. Cette enzyme joue un rôle crucial dans la biosynthèse du cholestérol. La this compound est principalement utilisée pour réduire les taux de cholestérol et prévenir les maladies cardiovasculaires .

Applications De Recherche Scientifique

Pravastatin sodium has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Pravastatin Sodium primarily targets the enzyme known as 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol in the liver . By inhibiting this enzyme, Pravastatin Sodium effectively reduces the production of cholesterol .

Mode of Action

Pravastatin Sodium is a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from converting HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition leads to a decrease in intracellular cholesterol levels, which in turn triggers an increase in the number of low-density lipoprotein (LDL) receptors on the cell surfaces . The increased LDL receptors enhance the catabolism and clearance of circulating LDL cholesterol .

Biochemical Pathways

The primary biochemical pathway affected by Pravastatin Sodium is the mevalonate pathway, which is responsible for the biosynthesis of cholesterol . By inhibiting the HMG-CoA reductase enzyme, Pravastatin Sodium attenuates the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol . This has downstream effects on the levels of LDL cholesterol in the blood .

Pharmacokinetics

Pravastatin Sodium exhibits rapid absorption and has an average absorption rate of 34% . It has a volume of distribution of 0.46 L/kg and undergoes extensive first-pass metabolism in the liver . The primary metabolite of Pravastatin Sodium is 3 alpha-hydroxy-iso-pravastatin, which has 2.5% to 10% activity of the parent drug . Approximately 70% of the drug is excreted in the feces and about 20% in the urine, with 8% as unchanged drug .

Result of Action

The action of Pravastatin Sodium results in a decrease in the levels of “bad” cholesterol (low-density lipoprotein, or LDL) and fats (triglycerides) in the blood . It also increases the levels of “good” cholesterol (high-density lipoprotein, or HDL) . These changes help to decrease the risk of heart disease, stroke, and heart attack .

Analyse Biochimique

Biochemical Properties

Pravastatin sodium interacts with the enzyme HMG-CoA reductase, which is a key enzyme in the biosynthesis of cholesterol . Pravastatin sodium is a competitive inhibitor of this enzyme, reducing the production of mevalonate, a precursor of cholesterol . This interaction is the primary biochemical reaction involving pravastatin sodium.

Cellular Effects

Pravastatin sodium has several effects on cellular processes. It reduces the production of cholesterol in cells, which can influence cell signaling pathways and gene expression . By lowering cholesterol levels, pravastatin sodium can also impact cellular metabolism, particularly lipid metabolism .

Molecular Mechanism

The molecular mechanism of action of pravastatin sodium involves binding to the active site of HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonate . This prevents the synthesis of cholesterol at a molecular level .

Temporal Effects in Laboratory Settings

Pravastatin sodium is rapidly absorbed from the upper part of the small intestine and taken up by the liver . Over time, the effects of pravastatin sodium can change as the drug is metabolized and excreted . The drug’s effects on cholesterol levels are reversible once treatment is stopped .

Dosage Effects in Animal Models

The effects of pravastatin sodium in animal models vary with dosage. Higher doses of pravastatin sodium result in greater reductions in cholesterol levels . High doses can also lead to adverse effects, such as muscle pain and weakness .

Metabolic Pathways

Pravastatin sodium is involved in the cholesterol biosynthesis pathway. It interacts with the enzyme HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonate, a key step in the production of cholesterol .

Transport and Distribution

Pravastatin sodium is absorbed from the small intestine and transported to the liver . It is taken up by the liver via a sodium-independent bile acid transporter . The drug is then distributed within the body, primarily to the liver where it exerts its effects .

Subcellular Localization

Pravastatin sodium is primarily localized in the liver, where it interacts with HMG-CoA reductase in the cytoplasm to inhibit cholesterol synthesis . The drug does not appear to be targeted to any specific subcellular compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La pravastatine sodique est synthétisée par un processus de fermentation. Initialement, la mévastatine est obtenue, qui est ensuite soumise à une hydrolyse du groupe lactone. Ceci est suivi d'une hydroxylation biologique utilisant le micro-organisme Streptomyces carbophilus pour introduire le groupe allylique 6-alcool .

Méthodes de production industrielle

La production industrielle de la this compound implique une fermentation suivie d'une purification. Le liquide de fermentation contenant la this compound est centrifugé pour obtenir un surnageant qui est ensuite adsorbé à l'aide d'une colonne de résine. La colonne de résine est lavée à l'eau et désorbée avec une solution éthanol-eau. Le liquide de désorption est concentré, extrait, évaporé et séché pour obtenir de la this compound de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

La pravastatine sodique subit diverses réactions chimiques, notamment :

    Oxydation : La this compound peut être oxydée pour former différents métabolites.

    Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la this compound.

    Substitution : Des réactions de substitution peuvent se produire à différentes positions sur la molécule de this compound.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de la this compound comprennent les agents oxydants, les agents réducteurs et divers solvants. Les conditions de ces réactions varient en fonction du produit souhaité et de la réaction spécifique réalisée .

Principaux produits formés

Les principaux produits formés à partir des réactions de la this compound comprennent ses métabolites, qui sont principalement produits par des réactions de glucuronidation. Ces métabolites sont excrétés par les voies hépatique et rénale .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

La this compound exerce ses effets en inhibant l'enzyme HMG-CoA réductase, qui est l'étape limitante de la biosynthèse du cholestérol. En inhibant compétitivement cette enzyme, la this compound réduit la production de cholestérol dans le foie. Cela conduit à une augmentation de l'absorption du cholestérol des lipoprotéines de basse densité (LDL) du sang, réduisant ainsi les taux de cholestérol globaux. De plus, la this compound a des effets pléiotropes, notamment une amélioration de la fonction endothéliale, une réduction de l'inflammation et une inhibition de l'agrégation plaquettaire .

Comparaison Avec Des Composés Similaires

La pravastatine sodique est comparée à d'autres statines telles que l'atorvastatine et la simvastatine. Bien que toutes les statines fonctionnent en inhibant la HMG-CoA réductase, la this compound est unique en raison de son hydrophilie et de son potentiel moindre d'interactions médicamenteuses. Contrairement à l'atorvastatine et à la simvastatine, la this compound n'est pas significativement affectée par les produits à base de pamplemousse. De plus, la this compound a une incidence plus faible d'effets secondaires musculaires par rapport à d'autres statines .

Liste de composés similaires

  • Atorvastatine
  • Simvastatine
  • Rosuvastatine
  • Lovastatine
  • Fluvastatine

La this compound se démarque par ses propriétés pharmacocinétiques spécifiques et son profil de sécurité favorable, ce qui en fait un choix privilégié pour certaines populations de patients.

Propriétés

Numéro CAS

81131-70-6

Formule moléculaire

C23H36NaO7

Poids moléculaire

447.5 g/mol

Nom IUPAC

sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1

Clé InChI

RNAREGLVKQKRSG-IYNICTALSA-N

SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+]

SMILES isomérique

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O.[Na]

SMILES canonique

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.[Na]

Apparence

White powder

Key on ui other cas no.

81131-70-6

Pictogrammes

Irritant; Health Hazard; Environmental Hazard

Numéros CAS associés

81093-37-0 (Parent)

Synonymes

Apo Pravastatin
Apo-Pravastatin
Bristacol
CS 514
CS-514
CS514
Elisor
Eptastatin
Lin Pravastatin
Lin-Pravastatin
Lipemol
Liplat
Lipostat
Mevalotin
Nu Pravastatin
Nu-Pravastatin
Prareduct
Pravachol
Pravacol
Pravasin
Pravastatin
Pravastatin Monosodium Salt, (6 beta)-Isomer
Pravastatin Sodium
Pravastatin Sodium Salt
Pravastatin tert Octylamine Salt
Pravastatin tert-Octylamine Salt
Pravastatin, (6 beta)-Isomer
RMS 431
RMS-431
RMS431
Selektine
Sodium Salt, Pravastatin
SQ 31,000
SQ 31000
SQ-31,000
SQ-31000
SQ31,000
SQ31000
Vasten

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pravastatin sodium
Reactant of Route 2
Pravastatin sodium
Reactant of Route 3
Reactant of Route 3
Pravastatin sodium
Reactant of Route 4
Reactant of Route 4
Pravastatin sodium
Reactant of Route 5
Reactant of Route 5
Pravastatin sodium
Reactant of Route 6
Reactant of Route 6
Pravastatin sodium
Customer
Q & A

Q1: How does Pravastatin Sodium exert its cholesterol-lowering effect?

A1: Pravastatin Sodium acts as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. [, , , , ] By inhibiting this enzyme, Pravastatin Sodium effectively reduces the production of cholesterol within the liver, leading to a decrease in circulating cholesterol levels. [, , ]

Q2: Is Pravastatin Sodium's effect on cholesterol synthesis specific to any particular tissue?

A2: Research suggests that Pravastatin Sodium exhibits tissue selectivity in its inhibition of HMG-CoA reductase. [] It demonstrates a higher affinity for the enzyme in the liver compared to other tissues, resulting in a more targeted effect on cholesterol synthesis within the liver. []

Q3: What is the significance of the "tissue-selective" action of Pravastatin Sodium?

A3: The tissue-selective action of Pravastatin Sodium is advantageous as it primarily targets the liver, the primary site of cholesterol synthesis. [, ] This focused action helps to minimize potential off-target effects on other tissues that also rely on the mevalonate pathway for essential cellular functions. []

Q4: What is the molecular formula and weight of Pravastatin Sodium?

A4: While the provided research papers do not explicitly state the molecular formula and weight, Pravastatin Sodium is a sodium salt of Pravastatin. Information from reputable drug databases would be required to confirm this information.

Q5: How is the chemical structure of Pravastatin Sodium typically confirmed?

A5: Various analytical techniques are employed to confirm the chemical structure of Pravastatin Sodium, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide detailed information about the compound's molecular structure, functional groups, and fragmentation patterns. [, , , ]

Q6: What are some of the challenges associated with formulating Pravastatin Sodium?

A6: Pravastatin Sodium is a hydrophilic compound with limited permeability across biological membranes. [, , ] It also undergoes significant first-pass metabolism in the liver, which reduces its oral bioavailability. [, , , ] These factors pose challenges in achieving optimal therapeutic concentrations in the bloodstream. [, , , , , , , , ]

Q7: What strategies are being explored to overcome these formulation challenges?

A7: Researchers are actively exploring various strategies to enhance the bioavailability and therapeutic efficacy of Pravastatin Sodium, including:* Solid Dispersions: Formulating Pravastatin Sodium as solid dispersions with bile salts can significantly improve its dissolution rate and enhance its absorption across the gastrointestinal tract. []* Liposomes: Encapsulating Pravastatin Sodium within liposomes can protect it from degradation, improve its solubility, and potentially enable targeted delivery to specific tissues. []* Microspheres: Pravastatin Sodium-loaded chitosan microspheres offer a promising approach for sustained drug release, reducing dosing frequency and potentially improving patient compliance. []* Transdermal Patches: Transdermal delivery systems, such as patches, are being investigated as an alternative route of administration to bypass first-pass metabolism and achieve more sustained drug release. [, , , ]* Fast-Dissolving Films: Fast-dissolving films containing Pravastatin Sodium offer a convenient and patient-friendly alternative, potentially enhancing absorption and therapeutic outcomes. [, ]

Q8: How is the stability of Pravastatin Sodium evaluated?

A8: Stability studies are crucial for evaluating the shelf-life and ensuring the quality of Pravastatin Sodium formulations. These studies assess the drug's stability under various storage conditions, including exposure to different temperatures, humidity levels, and light. [, , , , , , ]

Q9: What are the primary analytical techniques used to quantify Pravastatin Sodium in pharmaceutical formulations?

A9: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV-Visible (UV-Vis) or Mass Spectrometry (MS), is widely employed for the quantification of Pravastatin Sodium. [, , , , , , , , ] These methods offer high sensitivity, selectivity, and accuracy in determining drug concentration.

Q10: Why is analytical method validation important in the context of Pravastatin Sodium analysis?

A10: Analytical method validation ensures that the chosen method is suitable for its intended purpose and provides reliable and accurate results. [, ] Parameters typically evaluated during validation include accuracy, precision, linearity, specificity, sensitivity, robustness, and stability. [, , , , , , , , ] This rigorous validation process ensures the quality and reliability of Pravastatin Sodium analysis in various matrices. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.